Cas no 1227607-10-4 (3-Chloro-6-(chloromethyl)-2-methoxypyridine)

3-Chloro-6-(chloromethyl)-2-methoxypyridine is a versatile heterocyclic compound. It features a 3-chloro-2-methoxypyridine core, offering a chlorine and methoxy substitution on the pyridine ring. This structure facilitates substitution reactions, enhancing its synthetic utility in various chemical transformations. Its chloromethyl group allows for additional substitution at the methyl position, providing a valuable building block for drug discovery and materials science applications.
3-Chloro-6-(chloromethyl)-2-methoxypyridine structure
1227607-10-4 structure
商品名:3-Chloro-6-(chloromethyl)-2-methoxypyridine
CAS番号:1227607-10-4
MF:C7H7Cl2NO
メガワット:192.042579889297
CID:5065991

3-Chloro-6-(chloromethyl)-2-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 3-Chloro-6-(chloromethyl)-2-methoxypyridine
    • インチ: 1S/C7H7Cl2NO/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,4H2,1H3
    • InChIKey: RUNMBXXPXZJZFM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(CCl)=NC=1OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 22.1

3-Chloro-6-(chloromethyl)-2-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1762718-1g
3-Chloro-6-(chloromethyl)-2-methoxypyridine
1227607-10-4 98%
1g
¥4561.00 2024-08-09

3-Chloro-6-(chloromethyl)-2-methoxypyridine 関連文献

3-Chloro-6-(chloromethyl)-2-methoxypyridineに関する追加情報

3-Chloro-6-(Chloromethyl)-2-Methoxypyridine (CAS 1227607-10-4): A Comprehensive Overview of Synthesis, Applications, and Emerging Research

3-Chloro-6-(chloromethyl)-methoxypyridine (CAS 1227607-10-4) is a halogenated pyridine derivative with a unique structural configuration that positions it as a versatile intermediate in pharmaceutical synthesis, agrochemical development, and material science research. Its molecular formula, C8H7Cl3O, reflects the presence of three chlorine atoms strategically placed at the 3-, 6-, and methoxy-substituted positions. This compound’s reactivity stems from its chloromethyl group (-CH₂Cl) and methoxy substituent (-OCH₃), which enable diverse functionalization pathways. Recent advancements in synthetic methodologies have further expanded its utility in biosynthetic engineering, particularly in the design of enzyme inhibitors and targeted drug delivery systems.

The physical properties of this compound are critical to its applicability. With a reported melting point of approximately 58–60°C and a boiling point exceeding 350°C under standard conditions, it exhibits thermal stability suitable for high-throughput screening processes. Its solubility profile—moderate solubility in polar organic solvents like dichloromethane and N,N-dimethylformamide (DMF), coupled with limited aqueous solubility—aligns with requirements for organic phase reactions common in multiphase catalysis systems. These characteristics make it amenable to scalable synthesis protocols while minimizing waste generation, a priority in modern sustainable chemistry initiatives.

Synthetic strategies for this compound have evolved significantly over the past decade. Traditional approaches involved the chlorination of substituted pyridines under harsh conditions, but recent studies emphasize greener alternatives. For instance, a 2023 publication in Green Chemistry Letters & Reviews

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